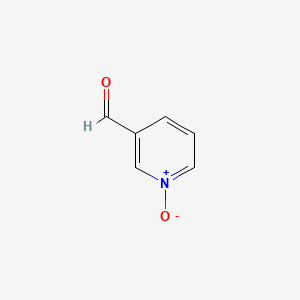

3-Formylpyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formylpyridine 1-oxide is a heterocyclic organic compound with the chemical formula C6H5NO2. It is a yellow crystalline solid that is soluble in water and organic solvents. This compound is a derivative of pyridine and has a ring structure similar to pyridine. It has gained significant attention in scientific research due to its potential biological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Formylpyridine 1-oxide can be synthesized from 3-formylpyridine and potassium t-butoxide using desilylation, kinetic, and time constants techniques . The reaction mixture is typically refluxed for a specified period, then cooled, and the precipitated solid is isolated by filtration, washed with ether, and dried .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally involves the use of pyridine derivatives and specific reagents under controlled conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Formylpyridine 1-oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

3-Formylpyridine 1-oxide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Formylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, facilitating the formation of new chemical bonds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

3-Formylpyridine: Similar in structure but lacks the oxide group.

3-Fluoropyridine: Contains a fluorine atom instead of a formyl group.

3-Pyridinecarboxaldehyde: Similar structure but lacks the oxide group.

Uniqueness: 3-Formylpyridine 1-oxide is unique due to its specific chemical structure, which includes both a formyl group and an oxide group. This combination imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Actividad Biológica

3-Formylpyridine 1-oxide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including biochemical properties, cellular effects, molecular mechanisms, and case studies.

This compound plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. Notably, it can undergo oxidation and reduction reactions catalyzed by enzymes such as oxidoreductases. Additionally, it participates in nucleophilic substitution reactions, interacting with nucleophiles like amino acids and other biomolecules.

| Property | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids |

| Reduction | Can be reduced to form alcohols or amines |

| Nucleophilic Substitution | Interacts with nucleophiles to form various substituted derivatives |

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of genes involved in oxidative stress responses and modulate signaling pathways by interacting with signaling proteins and enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms:

- Enzyme Interaction : It can bind to specific biomolecules, altering their structure and function. This includes inhibiting or activating enzymes by binding to their active sites or allosteric sites.

- Gene Expression : The compound can influence gene expression by interacting with transcription factors and regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability under standard laboratory conditions is relatively high; however, degradation over time can lead to changes in its biochemical activity. Long-term exposure may result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The biological effects of this compound are dose-dependent. Low doses may have minimal effects on cellular function, while higher doses can lead to significant biochemical changes and potential toxicity. High doses have been associated with oxidative stress and cellular damage.

Table 2: Dosage Effects in Animal Models

| Dose Level | Biological Effect |

|---|---|

| Low Dose | Minimal effects on cellular function |

| Moderate Dose | Observable biochemical changes |

| High Dose | Toxicity, oxidative stress, cellular damage |

Metabolic Pathways

This compound is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its oxidation and reduction reactions. These metabolic pathways are essential for the compound’s biotransformation and elimination from the body.

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that these compounds may be effective as potential drug candidates due to their ability to inhibit bacterial growth.

- Antioxidant Properties : In vitro studies demonstrated that certain derivatives exhibit potent antioxidant activity, scavenging free radicals effectively and inhibiting lipid peroxidation .

- Cytotoxicity Studies : Evaluations conducted on VERO cells (African green monkey kidney cells) indicated that many derivatives were non-toxic at tested concentrations, suggesting a favorable safety profile for further development .

Propiedades

IUPAC Name |

1-oxidopyridin-1-ium-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-2-1-3-7(9)4-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJHQOHEHEMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424167 |

Source

|

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-73-2 |

Source

|

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.